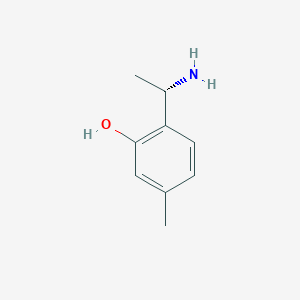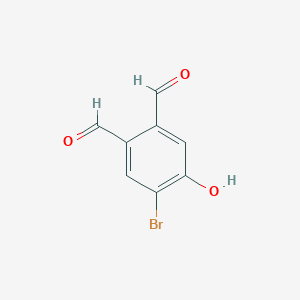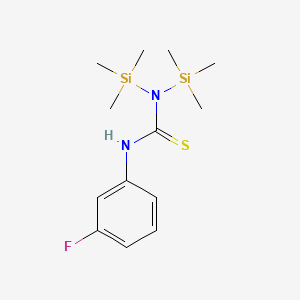
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of trimethylsilyl groups and a fluorophenyl group attached to a thiourea moiety
Vorbereitungsmethoden
The synthesis of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea typically involves the reaction of trimethylsilyl chloride with 3-fluorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The fluorophenyl group can form specific interactions with target proteins, leading to inhibition or modulation of their activity. The thiourea moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea can be compared with other similar compounds, such as:
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea: The fluorine atom is positioned differently, affecting the compound’s steric and electronic characteristics.
1,1-Bis(trimethylsilyl)-3-(3-chlorophenyl)-2-thiourea: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
The uniqueness of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea lies in its specific combination of trimethylsilyl, fluorophenyl, and thiourea groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71457-02-8 |
|---|---|
Molekularformel |
C13H23FN2SSi2 |
Molekulargewicht |
314.57 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-8-11(14)10-12/h7-10H,1-6H3,(H,15,17) |
InChI-Schlüssel |
KIOOTTPZNBMTJC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C(=S)NC1=CC(=CC=C1)F)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



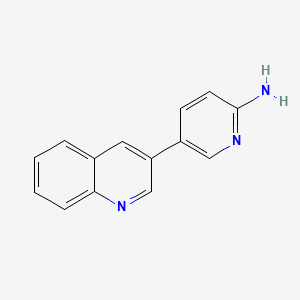

![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
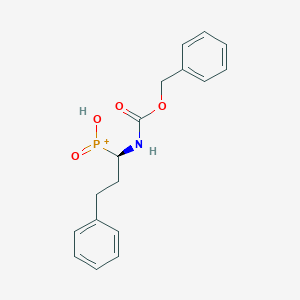
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
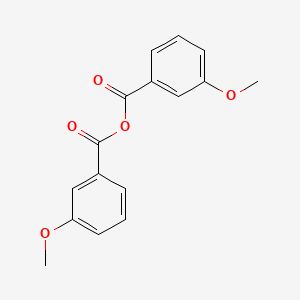
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
